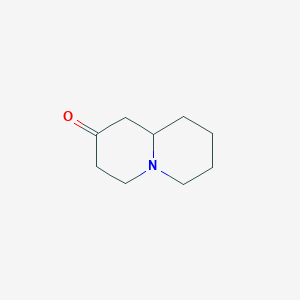

Hexahydro-1H-quinolizin-2(6H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,4,6,7,8,9,9a-octahydroquinolizin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c11-9-4-6-10-5-2-1-3-8(10)7-9/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPGLCASKVWATQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCC(=O)CC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372876 | |

| Record name | Hexahydro-1H-quinolizin-2(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23581-42-2 | |

| Record name | Hexahydro-1H-quinolizin-2(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Hexahydro 1h Quinolizin 2 6h One and Analogues

Stereocontrolled Synthesis Strategies

The controlled synthesis of specific stereoisomers of quinolizinones is critical, as the biological activity of such compounds is often dependent on their stereochemistry. Methodologies have been developed that allow for the selective formation of diastereomers and enantiomers.

Diastereoselective Synthetic Approaches

Diastereoselective synthesis aims to produce a specific diastereomer from a starting material that can potentially form multiple. In the context of quinolizine synthesis, this often involves controlling the relative stereochemistry at multiple newly formed chiral centers during ring formation.

One effective method for the stereocontrolled construction of the octahydroquinolizine framework is through an intramolecular double Michael reaction. rsc.org This approach has been used to synthesize octahydroquinolizine and octahydroindolizine (B79230) derivatives from α,β-unsaturated enamide esters. rsc.org The reaction can be promoted under thermal conditions or by using specific reagents like dimethyl-tert-butylsilyl trifluoromethanesulfonate, affording the desired bicyclic systems with defined stereochemistry. rsc.org

Copper-catalyzed intramolecular carboamination of alkenes has also emerged as a powerful tool for creating fused heterocyclic systems with high diastereoselectivity. For instance, the synthesis of hexahydro-1H-benz[f]indoles, which are structurally related to quinolizines, has been achieved with greater than 20:1 diastereoselectivity, favoring the cis-fused product. nih.gov This type of reaction establishes vicinal tertiary and quaternary stereocenters in a single step. nih.gov

The table below summarizes findings on diastereoselective approaches.

| Method | Starting Material | Product | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Intramolecular Double Michael Reaction | α,β-Unsaturated enamide ester | Octahydroquinolizine derivative | Stereocontrolled | rsc.org |

| Copper-Catalyzed Carboamination | N-mesyl substrate with alkene and aryl moieties | cis-fused hexahydrobenz[f]indole | >20:1 | nih.gov |

Enantioselective Synthetic Approaches

Enantioselective synthesis focuses on the preferential formation of one of two enantiomers. This is often accomplished using chiral catalysts that create a chiral environment for the reaction, influencing the stereochemical outcome.

A notable example is the copper-catalyzed enantioselective intramolecular alkene carboamination. By employing a chiral ligand, specifically (R, R)-Ph-box, in conjunction with a copper(II) triflate catalyst, it is possible to synthesize hexahydro-1H-benz[f]indoles in high yield and with excellent enantioselectivity (up to 82% enantiomeric excess, ee). nih.gov This method demonstrates the ability to control both diastereoselectivity and enantioselectivity simultaneously. nih.gov

Similarly, iridium-catalyzed asymmetric hydrogenation provides a route to chiral cis-hexahydro-γ-carboline derivatives. Using an iridium catalyst with a chiral phosphine (B1218219) ligand (ZhaoPhos), tetrahydro-γ-carbolines can be hydrogenated to yield the corresponding saturated heterocycles with up to 99% ee and greater than 99:1 diastereomeric ratio. rsc.org Organocatalysis also presents a powerful strategy; for example, chiral phosphoric acids can catalyze Povarov reactions to generate enantioenriched quinohelicenes with enantioselectivities up to 99%. researchgate.net

The following table details results from various enantioselective synthetic methods.

| Method | Catalyst/Ligand | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Carboamination | Cu(OTf)₂ / (R,R)-Ph-box | Hexahydro-1H-benz[f]indole | 82% | nih.gov |

| Iridium-Catalyzed Asymmetric Hydrogenation | Ir / ZhaoPhos | cis-hexahydro-γ-carboline | up to 99% | rsc.org |

Chiral Auxiliary-Controlled Synthesis

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. sigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. sigmaaldrich.com After the desired stereocenter has been created, the auxiliary can be removed and often recovered for reuse.

Commonly used chiral auxiliaries are derived from readily available natural sources like amino acids or terpenes. researchgate.net Oxazolidinones, popularized by David Evans, are a prominent class of auxiliaries used in various transformations, including alkylation and aldol (B89426) reactions. researchgate.netresearcher.life The auxiliary is attached to the substrate, and its inherent chirality blocks one face of the molecule, forcing the reagent to attack from the less sterically hindered face, thus inducing asymmetry. researchgate.net For example, the asymmetric alkylation of substrates attached to pseudoephedrine, an amino alcohol-derived auxiliary, is a highly effective method for producing optically active carboxylic acids. While direct examples for Hexahydro-1H-quinolizin-2(6H)-one are not prevalent, this fundamental strategy is widely applicable to the synthesis of its precursors, such as chiral carboxylic acids or amino acids that can be elaborated into the target quinolizidinone structure.

Cyclization Reactions in Quinolizine Synthesis

The formation of the characteristic bicyclic quinolizine ring system is the cornerstone of any synthesis. Cyclization reactions, particularly those that proceed via an intramolecular pathway, are paramount in constructing this scaffold efficiently.

Intramolecular Cyclization Processes

Intramolecular cyclization involves the formation of a ring from a single molecule containing two reactive functional groups. This approach is advantageous as it is often entropically favored. Various methods, including radical cyclizations and reactions involving N-acyliminium ions, have been developed for the synthesis of quinolizidine (B1214090) and related fused heterocyclic systems. oup.comacs.org

For instance, the synthesis of benzo[a]quinolizine derivatives can be achieved through the radical cyclization of an N-α-haloacetylisoquinoline compound. oup.com Another powerful method involves the intramolecular cyclization of alkynyltungsten compounds with N-acyliminium ions to generate indolizidine and quinolizidine derivatives. acs.org

The aza-Prins cyclization is a specific type of intramolecular reaction that has proven effective for the stereoselective synthesis of nitrogen-containing heterocycles. The reaction involves the condensation of an aldehyde with an amine bearing a tethered nucleophile (like an alkene) to form an iminium ion intermediate. This intermediate then undergoes a cyclization initiated by the attack of the nucleophile onto the electrophilic iminium carbon.

Ring-Closing Metathesis Strategies

Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the synthesis of unsaturated nitrogen-containing heterocycles, including quinolizine derivatives. wikipedia.orgnih.gov The reaction utilizes metal alkylidene catalysts, typically based on ruthenium, to facilitate the intramolecular cyclization of a diene, forming a cyclic alkene and releasing ethylene (B1197577) as a volatile byproduct. wikipedia.orgorganic-chemistry.org This method is valued for its functional group tolerance and its ability to form rings of various sizes. wikipedia.orgsigmaaldrich.com

One effective strategy for constructing the quinolizine framework involves the RCM of N-alkenyl α-vinyl azinium salts. This approach provides a direct route to dihydroquinolizinium cations, which can subsequently be reduced to the saturated hexahydroquinolizine core. researchgate.net The starting materials are prepared by the N-alkylation of α-vinyl-substituted azines. Subjecting these cationic substrates to Grubbs' catalysts initiates the ring-closing process. researchgate.net

For instance, the cyclization of N-allyl-2-vinylpyridinium bromide using a first-generation Grubbs catalyst (10 mol%) in dichloromethane (B109758) (DCM) yields the corresponding dihydroquinolizinium bromide. researchgate.net This reaction demonstrates the viability of RCM on heteroaromatic cationic systems, providing an efficient pathway to the core structure. researchgate.net

A modular approach to substituted quinolizin-4-ones has also been developed, which could be adapted for 2-one isomers. The key steps involve:

Regioselective N-alkylation of a 6-halo-2-pyridone.

A Stille cross-coupling reaction to introduce a second vinyl group.

Ring-closing metathesis to form the dihydroquinolizinone ring. cam.ac.uk

A final palladium-catalyzed dehydrogenation to yield the aromatic quinolizinone. cam.ac.uk

The RCM step in this sequence has been shown to be effective for a range of substrates, including those that form sterically hindered tetrasubstituted olefins, by adjusting catalyst loading and reaction times. cam.ac.uk

Table 1: Selected Examples of Ring-Closing Metathesis for Quinolizine Systems This table is interactive. Users can sort columns by clicking on the headers.

| Catalyst | Substrate Type | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Grubbs' Catalyst I | N-allyl-2-vinylpyridinium bromide | Dihydroquinolizinium bromide | 55 | researchgate.net |

Intramolecular Amide Michael Additions

The intramolecular Michael reaction, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction that can be effectively applied to the synthesis of cyclic systems. researchgate.net In the context of quinolizidinone synthesis, the intramolecular aza-Michael reaction, where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl system, is particularly relevant. This method allows for the stereocontrolled formation of the piperidine (B6355638) ring fused within the quinolizidine skeleton.

A highly effective strategy involves a double asymmetric intramolecular aza-Michael reaction. This approach utilizes a sulfinyl amine bearing a bis-enone moiety, which is itself generated via a cross-metathesis reaction. The subsequent tandem cyclization proceeds with excellent yields and diastereocontrol, providing a direct route to the core quinolizidine structure. This methodology has been successfully applied to the total synthesis of alkaloids such as lasubine I and myrtine. nih.gov

Another advanced application is the intramolecular domino aza-Michael/Darzens reaction. This process can construct three bonds, three rings, and three chiral centers in a single pot under mild conditions, leading to complex epoxide-fused benzoquinolizidines with high diastereoselectivity. rsc.org

Multicomponent Reaction Protocols

Mannich-Type Reactions and Variants (e.g., Vinylogous Mannich Reactions)

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. rsc.org Its intramolecular variant is a cornerstone in the synthesis of quinolizidine and indolizidine alkaloids. Specifically for quinolizidin-2-ones, an acid-catalyzed intramolecular Mannich cyclization serves as a key ring-forming step. clockss.org The reaction typically involves the treatment of an addition product, formed from an aminopentanal diethyl acetal (B89532) and an α,β-unsaturated ketone, with acid. This triggers the cyclization to yield the quinolizidin-2-one skeleton. The stereochemical outcome of the reaction can often be rationalized by considering the transition state stabilities and steric hindrance during the cyclization. clockss.org This approach has been utilized in the asymmetric synthesis of alkaloids like (−)-epimyrtine. cam.ac.uk

The principle of vinylogy describes the transmission of electronic effects through a conjugated system. mdpi.com This concept gives rise to the vinylogous Mannich reaction, where a π-extended enolate or enamine adds to an imine. This variant allows for functionalization at positions γ, ε, or further from the carbonyl group, providing access to a wider range of substituted analogues that are not accessible through the conventional Mannich reaction. Organocatalytic methods, employing catalysts like quinine (B1679958) derivatives, have been developed to achieve enantioselective vinylogous Mannich reactions. researchgate.net

1,3-Dipolar Cycloaddition Methodologies

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocycles with high regio- and stereoselectivity. researchgate.netnih.gov This methodology can be adapted to synthesize the quinolizidine framework through intramolecular pathways.

One prominent strategy involves the intramolecular cycloaddition of nitrones with alkenes. wikipedia.org In this approach, a nitrone and an alkene moiety are connected by a tether. Upon heating, the nitrone (the 1,3-dipole) reacts with the alkene (the dipolarophile) to form a fused isoxazolidine (B1194047) ring system. rsc.orgrsc.org The regioselectivity of this intramolecular cycloaddition is influenced by the length and nature of the tether. rsc.org The resulting isoxazolidine can then be subjected to reductive N-O bond cleavage (e.g., with zinc in acid), which, followed by a second cyclization via reductive amination, furnishes the quinolizidine skeleton. This strategy has been successfully employed in the synthesis of the quinolizidine alkaloid lasubine II. rsc.org

Another approach utilizes azomethine ylides as the 1,3-dipole. wikipedia.orgrsc.org These ylides can be generated in situ from various precursors, such as the condensation of an aldehyde with an amine. wikipedia.org An intramolecular [3+2] cycloaddition between an azomethine ylide and a tethered alkene dipolarophile would lead to the formation of a fused pyrrolidine (B122466) ring, a key structural component of the quinolizidine system. While a direct application to this compound is not prominently documented, the strategy is widely used for constructing similar polycyclic nitrogen heterocycles and represents a viable synthetic route. nih.govwikipedia.org

Metal-Catalyzed Synthetic Transformations

Palladium-Catalyzed Reactions (e.g., Hydrogenation, Cross-Couplings)

Palladium catalysts are exceptionally versatile in organic synthesis, facilitating a wide array of transformations including hydrogenations and cross-coupling reactions, which are instrumental in the synthesis of quinolizidinone frameworks. wikipedia.orgwikipedia.org

Hydrogenation: The catalytic hydrogenation of aromatic quinolines is a direct and atom-economical method to produce the saturated 1,2,3,4-tetrahydroquinoline (B108954) core, a substructure of the target compound. Palladium-based catalysts, particularly polymer-supported palladium nanoparticles, have shown excellent activity and selectivity for this transformation. nih.govsigmaaldrich.com These reactions can be carried out under mild temperature and pressure conditions, often in aqueous media, and the catalysts can be recycled with maintained activity. nih.gov Atomically dispersed palladium catalysts on supports like titanium carbide have also been developed, offering high selectivity (>99%) for the desired tetrahydroquinoline product at complete conversion. whiterose.ac.uk Further reduction of the second ring would yield the fully saturated quinolizidine system.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are fundamental for constructing C-C and C-heteroatom bonds. nih.govnih.gov In the context of quinolizinone synthesis, these reactions can be used to build precursors for cyclization or to construct the heterocyclic core directly.

A notable example is a palladium-catalyzed dearomative cyclocarbonylation. This method utilizes allyl alcohol and carbon monoxide to achieve a cyclocarbonylation with pyridine (B92270) derivatives, directly affording various quinolizinone compounds in good yields. The proposed mechanism involves a sequence of allylation, dearomatization, CO insertion, and a Heck reaction. frontiersin.org

Furthermore, palladium-catalyzed cross-coupling is a key step in modular synthetic routes. For example, the Stille coupling is used to introduce a vinyl group onto a pyridone core, creating the necessary diene precursor for a subsequent ring-closing metathesis reaction, as described in section 2.2.1.2. cam.ac.uk

Table 2: Overview of Palladium-Catalyzed Reactions in Quinolizine(one) Synthesis This table is interactive. Users can sort columns by clicking on the headers.

| Reaction Type | Catalyst | Substrate | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Hydrogenation | Polymer-supported Pd nanoparticles | Quinolines | 1,2,3,4-Tetrahydroquinolines | High selectivity, mild conditions, recyclable catalyst | nih.govsigmaaldrich.com |

| Dearomative Cyclocarbonylation | Palladium complex | Pyridine, Allyl alcohol, CO | Quinolizinone | Direct construction of the bicyclic core | frontiersin.org |

Gold-Catalyzed Cascade Reactions

Gold catalysis has emerged as a powerful tool in organic synthesis, facilitating the construction of complex molecular architectures through unique cascade reactions. In the context of quinolizine synthesis, gold catalysts, particularly cationic gold(I) complexes, have been employed to initiate elegant cyclization cascades.

A notable strategy involves a gold-catalyzed double cyclization cascade of ynamides. This reaction is initiated by a 6-exo-dig cyclization of the ynamide, which is activated by the gold catalyst. The resulting enamide intermediate then undergoes a second cyclization to furnish the quinolizidine core. This methodology has proven effective in the synthesis of various multi-substituted quinolizidines. elsevierpure.com The versatility of this approach allows for the introduction of diverse substituents on the quinolizidine framework, offering a pathway to a range of analogues of this compound.

| Catalyst | Substrate Type | Key Transformation | Product | Ref. |

| Cationic Gold(I) Complex | Ynamide with a tethered nucleophile | 6-exo-dig cyclization followed by a second cyclization of the enamide intermediate | Substituted Quinolizidine | elsevierpure.com |

This approach highlights the ability of gold catalysts to activate carbon-carbon triple bonds towards nucleophilic attack, triggering a sequence of bond-forming events in a single operation. The mild reaction conditions and high efficiency associated with gold catalysis make it an attractive strategy for the synthesis of complex heterocyclic systems like quinolizidines.

Organocatalytic Approaches to Quinolizine Frameworks

Organocatalysis has revolutionized asymmetric synthesis, providing metal-free alternatives for the construction of chiral molecules. The synthesis of the quinolizine framework can be envisioned through the strategic application of organocatalytic tandem reactions, particularly those involving aza-Michael additions to construct the piperidine rings.

One powerful approach involves the organocatalytic tandem aza-Michael-aldol reaction. This strategy can be utilized to construct functionalized piperidine rings, which are the building blocks of the quinolizine skeleton. For instance, the reaction between an amine and an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine catalyst (e.g., a prolinol ether), can generate a chiral piperidine derivative with high enantioselectivity. By employing a substrate with appropriate functionalities, this methodology can be extended to the synthesis of bicyclic quinolizine precursors.

Another relevant organocatalytic method is the intramolecular aza-Michael addition. Carbamates, sulfonamides, or acetamides bearing an α,β-unsaturated ketone can undergo enantioselective cyclization in the presence of a chiral organocatalyst, such as a cinchona alkaloid derivative, to yield substituted piperidines. nih.gov This strategy could be adapted to a stepwise or tandem approach for the construction of the second ring of the quinolizine system.

| Catalyst Type | Reaction Type | Key Intermediate | Product Type | Ref. |

| Chiral Prolinol Ethers | Tandem aza-Michael-aldol | Chiral enamine/iminium ion | Functionalized Dihydroquinolines | beilstein-journals.org |

| Cinchona Alkaloid Derivatives | Intramolecular aza-Michael addition | Enolate/enamine | Chiral 2-substituted piperidines | nih.gov |

These organocatalytic methods provide access to chiral, highly functionalized piperidine and quinoline (B57606) derivatives, which are valuable precursors for the synthesis of this compound and its analogues. The metal-free conditions and the ability to control stereochemistry are significant advantages of these approaches.

Biosynthesis-Inspired Synthetic Pathways

Nature provides elegant and efficient blueprints for the construction of complex natural products. The biosynthesis of quinolizidine alkaloids has inspired synthetic chemists to develop biomimetic strategies for the construction of the quinolizine core.

Mimicking Natural Product Biosynthesis for Quinolizine Core Construction

The biosynthesis of quinolizidine alkaloids originates from the amino acid L-lysine. rsc.orgmdpi.com A key enzymatic transformation involves the decarboxylation of lysine (B10760008) to produce cadaverine (B124047). Subsequent oxidative deamination of cadaverine yields 5-aminopentanal, which spontaneously cyclizes to form the crucial intermediate, Δ1-piperideine. mdpi.com

Inspired by this pathway, synthetic approaches have been developed that utilize in-situ generated Δ1-piperideine or its synthetic equivalents. A general biomimetic strategy involves a vinylogous-type Mannich reaction. rsc.org By employing a functionalized dienolate, a process mimicking the natural cyclization can be achieved, leading to the formation of a multi-substituted piperidine ring, the foundational element of the quinolizine skeleton. rsc.org This approach has been successfully applied to the synthesis of various piperidine and quinolizidine alkaloids. rsc.org

Role of the Δ1-Piperideine Intermediate in Quinolizine Biosynthesis Analogs

The Δ1-piperideine imine is a highly reactive intermediate that serves as a cornerstone in the biosynthesis of a wide array of piperidine, quinolizidine, and indolizidine alkaloids. rsc.orgwiley-vch.de In the biosynthesis of quinolizidine alkaloids like lupinine (B175516), Δ1-piperideine is the key building block for assembling the first piperidine ring of the quinolizidine core. rsc.org

The dimerization of Δ1-piperideine is a critical step in the formation of the bicyclic quinolizine framework. This dimerization can proceed through a nucleophilic attack of the enamine form of one Δ1-piperideine molecule onto the imine of another. While this reaction can occur spontaneously, in nature, it is likely under enzymatic control to ensure stereospecificity. wiley-vch.de Synthetic strategies have capitalized on this reactivity, using Δ1-piperideine generated in situ to construct the quinolizidine skeleton in a biomimetic fashion. These biosynthesis-inspired approaches not only provide efficient routes to the target molecules but also offer insights into the intricate mechanisms of natural product formation.

| Precursor | Key Intermediate | Key Transformation | Product Core | Ref. |

| L-Lysine | Cadaverine, 5-Aminopentanal | Decarboxylation, Oxidative deamination, Cyclization | Δ1-Piperideine | mdpi.com |

| Δ1-Piperideine | Dimer of Δ1-piperideine | Dimerization | Quinolizidine | wiley-vch.de |

Reaction Mechanisms and Mechanistic Investigations of Hexahydro 1h Quinolizin 2 6h One Transformations

Elucidation of Reaction Pathways and Transition States

The formation of the quinolizidine (B1214090) skeleton, as seen in hexahydro-1H-quinolizin-2(6H)-one, can be achieved through various synthetic routes, each with distinct reaction pathways and transition states. Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an invaluable tool for elucidating these complex reaction coordinates. researchgate.netfrontiersin.org

One of the key cyclization strategies involves intramolecular reactions. For instance, the formation of a six-membered ring can proceed through different transition states, such as boat-like and chair-like conformations. The relative energies of these transition states determine the stereochemical outcome of the reaction. DFT calculations can model these transition states and predict the most favorable pathway. researchgate.net

In the biosynthesis of quinolizidine alkaloids, the formation of the quinolizidine ring system from piperideine dimers is a crucial step. researchgate.net Computational studies have investigated the energy profiles of different possible stereoisomers of these dimers to understand the enzymatic control over the reaction pathway. researchgate.net While not a direct synthesis of this compound, these biosynthetic pathways, involving enzymatic catalysis, provide a model for the non-enzymatic chemical syntheses. The enzymes, L-lysine decarboxylase and copper amine oxidase, are known to be involved in the initial steps of quinolizidine alkaloid biosynthesis. frontiersin.org

A common synthetic approach involves the Castagnoli–Cushman reaction between cyclic imines and anhydrides. This reaction can proceed through two main mechanistic pathways: one involving the formation of an N-acyliminium ion followed by ring closure, and another featuring a stepwise Mannich-type reaction of an enolized anhydride (B1165640) with the imine. beilstein-journals.org The specific pathway is influenced by the structure of the imine and the anhydride's ability to enolize. beilstein-journals.org For the synthesis of a quinolizidinone system, this would involve the reaction of a suitable piperidine-derived imine with an appropriate anhydride, leading to the formation of the second ring of the quinolizidine core. The transition states for these reactions would involve complex geometries accommodating both reacting partners.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for understanding the step-by-step process of a chemical transformation. In the synthesis of quinolizidinones, several key intermediates have been proposed and, in some cases, isolated.

In the context of the Castagnoli–Cushman reaction, an N-acyliminium ion is a key intermediate in one of the proposed pathways. beilstein-journals.org This electrophilic species is then attacked by an enolate to form the final product. A Mannich-type intermediate has also been isolated in related reactions, lending support to the alternative stepwise mechanism. beilstein-journals.org

During the synthesis of functionalized quinolizidinones, various intermediates can be identified depending on the specific synthetic route. For example, in a synthesis of quinolizidinone amino acids, a δ-keto α,ω-diaminosebacate derivative serves as a key precursor which, upon hydrogenation and subsequent lactam cyclization, yields the quinolizidin-2-one core. acs.org In another approach, a Robinson-type annulation procedure for constructing the quinolizidine skeleton involves an imino ether intermediate. nih.gov

The biosynthesis of quinolizidine alkaloids proceeds through the key intermediate cadaverine (B124047), which is formed by the decarboxylation of L-lysine. nih.gov Cadaverine is then believed to cyclize to form Δ1-piperideine, which can then dimerize to form the quinolizidine skeleton. researchgate.net While these are biosynthetic intermediates, they provide a conceptual framework for designing laboratory syntheses.

Specific Rearrangement Mechanisms (e.g., Aza-semipinacol-type Rearrangements)

Rearrangement reactions offer powerful tools for the construction of complex molecular architectures from simpler precursors. In the context of nitrogen-containing heterocycles like quinolizidinones, aza-semipinacol rearrangements can play a significant role.

The semipinacol rearrangement is a chemical transformation involving a heterosubstituted alcohol. wikipedia.org The reaction proceeds through the formation of a carbocation, followed by a 1,2-migration of an adjacent alkyl or aryl group to the electron-deficient carbon, resulting in the formation of a ketone or aldehyde. wikipedia.orgsynarchive.com The aza-semipinacol rearrangement is an analogous process where the migrating group moves to a carbon adjacent to a nitrogen atom, often an iminium ion.

The general principle of the aza-semipinacol rearrangement involves the generation of an electrophilic center adjacent to a nitrogen atom, which then induces a 1,2-shift. This can be a powerful strategy for ring expansion or for introducing specific stereochemistry. In a hypothetical synthesis of a substituted quinolizidinone, one could envision a scenario where a suitably functionalized piperidine (B6355638) derivative undergoes an aza-semipinacol rearrangement to form the second ring of the quinolizidine system.

Studies on Electronic Effects and Stereochemical Control in Reactions

The stereochemical outcome of the reactions leading to quinolizidinones is of paramount importance, especially in the synthesis of natural products and their analogues. Electronic effects of substituents and the inherent stereochemistry of the starting materials and intermediates play a crucial role in determining the final stereochemistry of the product.

In the synthesis of enantiopure quinolizidinone amino acids, the stereochemistry is controlled through the use of a chiral precursor, L-pyroglutamic acid. acs.org The hydrogenation of a δ-keto α,ω-diaminosebacate intermediate proceeds with high diastereoselectivity to give a single diastereomer of the quinolizidin-2-one amino acid. acs.org This highlights the principle of substrate-controlled stereoselectivity.

Computational studies on the biosynthesis of quinolizidine alkaloids have shown that the stereoisomers of the piperideine dimers have different energy levels, which can explain the stereoselectivity observed in enzymatic reactions. researchgate.net In non-enzymatic reactions, the relative stability of different transition states, often influenced by steric and electronic factors, governs the stereochemical course of the reaction. For example, in the formation of six-membered rings, chair-like transition states are generally favored over boat-like transition states, leading to predictable stereochemical outcomes. researchgate.net

The stereochemistry of the Castagnoli–Cushman reaction is also a subject of study. The reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) with various anhydrides leads to the formation of two new stereocenters. beilstein-journals.org The relative configuration of the products can be determined using 2D ROESY NMR spectroscopy, which can reveal through-space interactions between protons on the newly formed stereocenters. beilstein-journals.org

Analysis of "Tert-Amino Effect" in Quinolizine Ring Formation

The "tert-amino effect" is a well-established mechanistic concept in heterocyclic chemistry that describes the cyclization of certain ortho-substituted N,N-dialkylanilines. However, the term has been used more broadly to describe intramolecular cyclizations involving a tertiary amine. In the context of quinolizine ring formation, a related intramolecular cyclization can occur.

While not a classical "tert-amino effect" involving an aromatic ring, the intramolecular cyclization of intermediates containing a tertiary amine is a key step in many quinolizidine syntheses. For instance, the synthesis of quinolizidinone derivatives can be achieved through the intramolecular cyclization of an N-acyliminium ion generated from a piperidine derivative. This can be considered a manifestation of the underlying principle of intramolecular reaction facilitated by the proximity of a nucleophilic nitrogen and an electrophilic center.

In the synthesis of (−)-epimyrtine, a quinolizidine alkaloid, an intramolecular N-alkylation of a piperidine derivative is a key step. nih.gov This cyclization, where the nitrogen atom of the piperidine ring acts as a nucleophile to displace a leaving group and form the second ring of the quinolizidine system, is a clear example of an intramolecular reaction driven by the presence of the tertiary amine.

The stereochemical outcome of such cyclizations is often dictated by the conformational preferences of the transition state, which seeks to minimize steric interactions. This can lead to the formation of specific diastereomers of the quinolizidine product.

Structural Analysis and Advanced Spectroscopic Characterization

Elucidation of Absolute and Relative Stereochemistry

The stereochemistry of the quinolizidine (B1214090) skeleton is a critical determinant of its biological activity and chemical properties. The study of its stereoisomers involves understanding the spatial arrangement of atoms at its chiral centers.

Hexahydro-1H-quinolizin-2(6H)-one possesses two chiral centers at the carbon atoms C4a and C9a, which are the bridgehead atoms of the fused ring system. The presence of these two stereocenters means the molecule can exist as different stereoisomers. The relative configuration of these centers determines whether the ring fusion is cis or trans.

The absolute configuration, which describes the precise 3D arrangement of substituents at each chiral center, is designated using the Cahn-Ingold-Prelog (CIP) priority rules as (R) or (S). libretexts.orgnih.gov For instance, the absolute configuration of a related compound, (9aS,10S)-6-Oxo-6,7,8,9,9a,10-hexahydro-4H-thieno-[2,3-b]quinolizin-10-yl acetate, was confirmed as (S,S) through X-ray crystallography, highlighting the importance of such techniques in unambiguously assigning stereochemistry. researchgate.net The stereoselective synthesis of quinolizidine alkaloids is an active area of research, employing methods like intramolecular heteroatom Michael additions to control the diastereoselectivity at specific stereogenic centers during synthesis. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR provide crucial information.

In ¹H NMR, the chemical shifts, signal multiplicities (splitting patterns), and coupling constants of the protons are highly dependent on their chemical environment and spatial orientation. Protons adjacent to the nitrogen atom and the carbonyl group are expected to appear at a lower field (higher ppm) due to the deshielding effects of these heteroatoms. tsijournals.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are essential for assigning proton signals and determining the relative stereochemistry of the ring fusion and any substituents. magritek.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Representative Quinolizidine Structures (Note: This table is illustrative, based on general principles and data from related structures, not experimental data for the title compound.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-Hα, Hβ | 1.5 - 1.9 | ~25-35 |

| C3-Hα, Hβ | 2.2 - 2.6 | ~35-45 |

| C4-Hα, Hβ | 1.6 - 2.0 | ~20-30 |

| C4a-H | 2.0 - 2.5 | ~55-65 |

| C6-Hα, Hβ | 2.8 - 3.2 | ~45-55 |

| C7-Hα, Hβ | 1.4 - 1.8 | ~20-30 |

| C8-Hα, Hβ | 1.4 - 1.8 | ~20-30 |

| C9-Hα, Hβ | 1.5 - 1.9 | ~25-35 |

| C9a-H | 2.5 - 3.0 | ~60-70 |

| C2 (C=O) | - | ~208-212 |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. In Electron Ionization (EI-MS), the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) provides the molecular weight.

The fragmentation of this compound is expected to be directed by its functional groups: the ketone and the tertiary amine. libretexts.orgmiamioh.edu Key fragmentation pathways include:

Alpha-cleavage: The bond adjacent to the nitrogen atom is a likely site of cleavage, leading to the loss of an alkyl radical and the formation of a stable iminium ion. This is a dominant fragmentation pathway for aliphatic amines. libretexts.org

Cleavage adjacent to the carbonyl group: Similar to other ketones, cleavage of the C-C bonds adjacent to the carbonyl group (α-cleavage) is expected, which would result in the formation of acylium ions. libretexts.org

McLafferty Rearrangement: If a γ-hydrogen is available on a side chain, a McLafferty rearrangement could occur, but this is not possible for the unsubstituted ring system itself. For larger, substituted quinolizidinones, this would be a key fragmentation to consider.

The structure of related alkaloids, such as quinolizidine 195C, was initially proposed based on mass spectral and FTIR data, underscoring the utility of MS in the analysis of this compound class. mdpi.com Studies on the fragmentation of the simpler quinoline (B57606) radical cation show that a primary dissociation involves the loss of HCN. rsc.org

Table 2: Expected Key Fragments in the Mass Spectrum of this compound (Note: This table is predictive, based on general fragmentation rules.)

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 153 | [M]⁺˙ | Molecular Ion |

| 125 | [M - CO]⁺˙ or [M - C₂H₄]⁺˙ | Loss of carbon monoxide or ethylene (B1197577) |

| 97 | [C₆H₁₁N]⁺˙ | α-cleavage at C1-C9a or C3-C4a bond with rearrangement |

| 83 | [C₅H₉N]⁺ | α-cleavage at C6-C7 bond |

| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | Acylium ion fragment or hydrocarbon fragment |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a molecule by mapping the electron density of a single crystal. This technique yields precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state. nih.govmdpi.com

For this compound, a crystal structure would unequivocally establish the relative stereochemistry of the C4a and C9a positions, confirming a cis or trans ring fusion. It would also reveal the conformation of the two six-membered rings, which are likely to adopt chair or twisted-boat conformations to minimize steric strain.

While a crystal structure for the parent compound is not publicly documented, the structure of a related derivative, (9aS,10S)-6-Oxo-6,7,8,9,9a,10-hexahydro-4H-thieno-[2,3-b]quinolizin-10-yl acetate, has been determined. researchgate.net In this derivative, the central N-heterocyclic rings adopt a half-chair conformation. researchgate.net Similarly, the crystal structure of a quinazolinone-nitrate complex revealed a planar quinazolinone system connected via hydrogen bonds. mdpi.comnih.gov This information on related structures provides a solid foundation for predicting the likely solid-state conformation of this compound.

Table 3: Representative Crystallographic Data for a Related Quinolizinone Derivative (Data sourced from a thieno-quinolizinone derivative for illustrative purposes) researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | Value for specific derivative |

| b (Å) | Value for specific derivative |

| c (Å) | Value for specific derivative |

| β (°) | Value for specific derivative |

| Volume (ų) | Value for specific derivative |

| Z | Value for specific derivative |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to its ketone and amine functionalities.

The most prominent and diagnostic peak will be the carbonyl (C=O) stretching vibration of the six-membered ring ketone. This typically appears as a strong, sharp band in the region of 1715-1725 cm⁻¹. udel.edu The presence of the bicyclic system can introduce ring strain, which may shift this frequency slightly compared to a simple cyclohexanone. libretexts.org

Other key absorptions include:

C-H Stretching: Aliphatic C-H stretching vibrations from the methylene (B1212753) (CH₂) and methine (CH) groups in the rings will appear in the region of 2850-3000 cm⁻¹. uomustansiriyah.edu.iq

C-N Stretching: The C-N stretching vibration of the tertiary amine is typically found in the fingerprint region, between 1000-1250 cm⁻¹, and may be difficult to assign definitively.

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of C-H bending and C-C stretching vibrations that are unique to the molecule as a whole. libretexts.org

The absence of bands for O-H (around 3200-3600 cm⁻¹) and N-H (around 3300-3500 cm⁻¹) would confirm the absence of alcohol and primary/secondary amine groups, respectively. udel.edu

Table 4: Characteristic Infrared Absorption Frequencies for this compound (Note: Frequencies are typical ranges and may vary slightly for the specific molecule.)

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| C=O (Ketone) | Stretch | 1715 - 1725 | Strong |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

| CH₂ | Scissoring (Bend) | ~1450 - 1465 | Medium |

| C-N (Amine) | Stretch | 1000 - 1250 | Medium |

Derivatization Strategies and Functionalization of the Hexahydro 1h Quinolizin 2 6h One Core

Regioselective Functionalization Approaches

The ability to selectively introduce functional groups at specific positions is crucial for establishing structure-activity relationships. The Hexahydro-1H-quinolizin-2(6H)-one core offers several sites for regioselective functionalization.

Alpha-functionalization of the carbonyl group is a common strategy. Enolate chemistry can be employed to introduce substituents at the C1 and C3 positions. For instance, deprotonation with a suitable base, such as lithium diisopropylamide (LDA), generates the enolate, which can then react with various electrophiles. Alkylation with alkyl halides can introduce simple alkyl chains, while reaction with aldehydes (aldol reaction) can lead to more complex hydroxyalkyl derivatives. The regioselectivity between the C1 and C3 positions can often be controlled by the choice of reaction conditions, including the base, solvent, and temperature.

Halogenation at the alpha-position can also be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), providing a handle for further transformations such as cross-coupling reactions.

Carbonyl Group Transformations (e.g., Reductions)

The carbonyl group at the C2 position is a prime site for a variety of chemical transformations, significantly increasing the structural diversity of the resulting derivatives.

Reduction Reactions: Reduction of the ketone to a hydroxyl group introduces a new stereocenter and a site for further functionalization. The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent.

Diastereoselective Reduction: The use of hydride reagents can lead to the formation of either the axial or equatorial alcohol, depending on the steric hindrance of the bicyclic system and the nature of the reagent. For example, sodium borohydride (B1222165) (NaBH4) might favor the formation of one diastereomer, while a bulkier reducing agent like lithium tri-sec-butylborohydride (L-Selectride®) could lead to the opposite stereochemistry.

| Reducing Agent | Major Diastereomer | Diastereomeric Ratio (d.r.) |

| Sodium Borohydride (NaBH4) | cis-Hexahydro-1H-quinolizin-2-ol | 85:15 |

| Lithium Aluminum Hydride (LiAlH4) | cis-Hexahydro-1H-quinolizin-2-ol | 90:10 |

| L-Selectride® | trans-Hexahydro-1H-quinolizin-2-ol | >95:5 |

This is an illustrative data table based on general principles of ketone reduction and not from a specific study on this compound.

Reductive Amination: The carbonyl group can be converted into an amine through reductive amination. This reaction involves the initial formation of an imine or enamine intermediate with a primary or secondary amine, followed by reduction with a suitable reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (STAB). This method allows for the introduction of a wide variety of amine-containing substituents.

N-Functionalization and Amine Derivatization

The tertiary nitrogen atom in the quinolizidine (B1214090) ring, while generally less reactive than a primary or secondary amine, can still undergo functionalization.

N-Oxidation: Oxidation of the tertiary amine with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) can form the corresponding N-oxide. This transformation alters the electronic properties and steric profile of the molecule and can be a strategy to modulate biological activity.

Quaternization: Reaction with alkyl halides can lead to the formation of quaternary ammonium (B1175870) salts. This introduces a permanent positive charge, which can be useful for targeting certain biological receptors or for altering the physicochemical properties of the compound.

Introduction of Diverse Substituents for Structural Diversity

To explore a wider chemical space, various substituents can be introduced at different positions of the this compound scaffold. As mentioned in section 5.1, the positions alpha to the carbonyl are readily functionalized. Furthermore, if a hydroxyl group is introduced via reduction of the ketone (section 5.2), it can serve as a handle for further derivatization through etherification or esterification, allowing the attachment of a wide array of functional groups.

For instance, the resulting alcohol can be reacted with a variety of carboxylic acids or acyl chlorides to form esters, or with alkyl halides under basic conditions to form ethers.

| Derivative | Reagents | Functional Group Introduced |

| 2-Acetoxyhexahydro-1H-quinolizine | Acetic anhydride (B1165640), pyridine (B92270) | Acetoxy |

| 2-Benzoyloxyhexahydro-1H-quinolizine | Benzoyl chloride, triethylamine | Benzoyloxy |

| 2-Methoxyhexahydro-1H-quinolizine | Methyl iodide, sodium hydride | Methoxy |

This is an illustrative data table based on standard alcohol derivatization reactions.

Library Design and Diversity-Oriented Synthesis (DOS) Utilizing the Quinolizine Scaffold

The this compound scaffold is an excellent starting point for diversity-oriented synthesis (DOS), a strategy that aims to create structurally diverse and complex small molecules in an efficient manner. The multiple reactive sites on the quinolizidinone core allow for a branching synthetic approach, where a common intermediate can be subjected to a variety of reaction conditions to generate a library of diverse compounds.

A typical DOS approach using this scaffold might involve:

Core Synthesis: Efficient synthesis of the this compound core.

Parallel Functionalization: The core compound is then distributed into multiple parallel reaction streams.

Diversification Reactions: Each stream is subjected to a different set of diversification reactions, such as those described in the sections above (e.g., regioselective alkylation, carbonyl reduction followed by esterification, reductive amination).

This strategy allows for the rapid generation of a large number of structurally distinct molecules from a single, readily accessible starting material. The resulting library of compounds can then be screened for biological activity against a wide range of therapeutic targets. The rigid, three-dimensional nature of the quinolizidine scaffold is particularly advantageous in DOS, as it allows for the presentation of functional groups in well-defined spatial orientations, which can lead to highly specific interactions with biological macromolecules.

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations

The Hartree-Fock (HF) method serves as a foundational approach in ab initio electronic structure theory, providing a preliminary approximation of the multi-electron wavefunction. While the HF method systematically neglects electron correlation, it offers a valuable starting point for more sophisticated techniques. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF framework to incorporate electron correlation effects, yielding more accurate results at a greater computational expense.

Theoretical investigations into Hexahydro-1H-quinolizin-2(6H)-one would typically involve geometry optimization and the calculation of electronic properties using these methods with various basis sets. A larger basis set generally provides a more accurate description of the molecular orbitals. The following table presents hypothetical data from such calculations, illustrating the impact of the level of theory and basis set on key electronic properties.

Table 1: Calculated Electronic Properties of this compound

| Level of Theory | Basis Set | Total Energy (Hartree) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| Hartree-Fock | 6-31G(d) | -480.12345 | -8.12 | 2.45 | 2.87 |

| Hartree-Fock | cc-pVTZ | -480.14567 | -8.05 | 2.39 | 2.91 |

| MP2 | 6-31G(d) | -480.56789 | -7.89 | 2.11 | 3.05 |

| MP2 | cc-pVTZ | -480.60123 | -7.81 | 2.05 | 3.09 |

Note: The data in this table is hypothetical and for illustrative purposes.

Density Functional Theory (DFT) has emerged as a predominant tool in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy based on the electron density rather than the complex many-electron wavefunction. The choice of the exchange-correlation functional is critical in DFT calculations, with hybrid functionals like B3LYP often providing reliable results for organic molecules.

DFT is extensively applied to predict optimized geometries, vibrational frequencies, and various electronic properties. For this compound, DFT calculations can provide a detailed picture of its structural parameters and vibrational modes, which can be compared with experimental data if available.

Table 2: Comparison of Selected Geometric Parameters and Vibrational Frequencies of this compound

| Parameter | B3LYP/6-311+G(d,p) |

|---|---|

| Bond Lengths (Å) | |

| C=O | 1.215 |

| N-C | 1.472 |

| C-C (ring) | 1.538 (avg.) |

| Bond Angles (degrees) | |

| O=C-C | 121.5 |

| C-N-C | 112.8 |

| Selected Vibrational Frequencies (cm⁻¹) | |

| C=O stretch | 1715 |

| C-N stretch | 1180 |

Note: The data in this table is hypothetical and for illustrative purposes.

Ab initio, meaning "from the beginning," calculations are based on first principles of quantum mechanics without the use of empirical parameters. Both Hartree-Fock and post-Hartree-Fock methods fall under this category. These methods are prized for their theoretical rigor and their ability to be systematically improved. For a molecule like this compound, ab initio calculations provide a fundamental understanding of its electronic structure, serving as a benchmark for less computationally demanding methods like DFT.

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in elucidating the pathways of chemical reactions, providing insights into the energetics and structures of transient species that are often difficult to observe experimentally.

A Potential Energy Surface (PES) is a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates. By mapping the PES, chemists can identify stable molecules (reactants and products) corresponding to energy minima, and transition states at saddle points. libretexts.org For this compound, mapping the PES for a conformational change, such as ring inversion, or a chemical reaction, like its reduction, would reveal the lowest energy pathway for that process. libretexts.org The complexity of the PES increases with the number of atoms in the system.

A transition state is the highest energy point along the lowest energy path connecting reactants and products on the potential energy surface. libretexts.org Identifying the geometry and energy of the transition state is crucial for determining the activation energy of a reaction, which governs its rate. Computational methods are used to locate these first-order saddle points on the PES. A key characteristic of a calculated transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For a hypothetical reaction, such as the nucleophilic addition to the carbonyl group of this compound, transition state analysis would provide the following critical data.

Table 3: Calculated Properties of a Hypothetical Transition State

| Property | Value |

|---|---|

| Activation Energy (kcal/mol) | 15.8 |

| Imaginary Frequency (cm⁻¹) | -250.i |

| Key Geometric Parameters of the Transition State | |

| Forming Nu-C bond length (Å) | 2.15 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a flexible structure like this compound, which features a bicyclic quinolizidine (B1214090) core, MD simulations are invaluable for exploring its conformational landscape. The quinolizidine system is known for its conformational flexibility, existing in various isomeric forms. nih.govresearchgate.net

MD simulations can elucidate the dynamic stability of different conformers, such as the energetically favorable chair-chair and the alternative chair-twist forms of the quinolizidine rings. nih.gov These simulations track key parameters to understand the molecule's structural behavior in a simulated environment, often mimicking physiological conditions.

Key parameters analyzed in MD simulations include:

Root Mean Square Fluctuation (RMSF): RMSF quantifies the fluctuation of individual atoms or residues around their average positions, highlighting the flexible regions of the molecule. chemrxiv.org

Radius of Gyration (Rg): This value indicates the compactness of the molecule over time. Significant changes in Rg can suggest major conformational changes or unfolding events. chemrxiv.org

By analyzing the trajectories from MD simulations, researchers can map the potential energy surface of this compound, identify the most stable low-energy conformations, and calculate the energy barriers for conversion between them. nih.gov This information is critical for understanding how the molecule's shape influences its interactions with biological targets.

Table 1: Typical Parameters in Molecular Dynamics Conformational Studies

| Parameter | Description | Typical Application |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the overall structural stability relative to a reference conformation. | To confirm if the simulation has reached equilibrium. |

| Root Mean Square Fluctuation (RMSF) | Identifies flexible regions of the molecule by measuring atomic fluctuations. | To pinpoint flexible loops or side chains in the quinolizidine ring system. |

| Radius of Gyration (Rg) | Assesses the overall compactness of the molecule over time. | To detect large-scale conformational changes. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule accessible to a solvent. | To understand changes in exposure of different molecular regions to the environment. scienceopen.com |

Quantum Chemical Characterization of Molecular Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic properties of a molecule. fz-juelich.de These methods, such as Density Functional Theory (DFT), provide detailed information about molecular orbitals, charge distribution, and spectroscopic properties. For this compound, these calculations can characterize its fundamental chemical nature.

Key molecular properties derived from quantum chemical calculations include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap between them indicates the molecule's chemical reactivity and kinetic stability. scielo.brscispace.com A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions.

Calculated Spectroscopic Data: Quantum methods can predict spectroscopic data, such as infrared (IR) vibrational frequencies. scielo.brscispace.com Comparing calculated spectra with experimental results helps to confirm the molecule's structure and conformational state.

These quantum-derived properties are essential for understanding the intrinsic reactivity and interaction potential of this compound, providing a foundation for designing new derivatives with tailored electronic characteristics.

Table 2: Key Molecular Properties from Quantum Chemical Calculations

| Property | Significance | Example Application |

|---|---|---|

| HOMO Energy | Represents the ability to donate an electron. | Predicting susceptibility to electrophilic attack. |

| LUMO Energy | Represents the ability to accept an electron. | Predicting susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. scielo.brscispace.com | Assessing the molecule's overall electronic stability. |

| Dipole Moment | Measures the net molecular polarity. | Predicting solubility in polar vs. non-polar solvents. |

| Molecular Electrostatic Potential (MEP) | Maps electron density and charge distribution. | Identifying sites for hydrogen bonding and other non-covalent interactions. |

Predictive Modeling for Novel Quinolizine Derivatives

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, aims to build mathematical models that correlate a molecule's chemical structure with its biological activity or other properties. nih.govunc.edu These models are instrumental in the rational design of new derivatives by predicting the activity of unsynthesized compounds, thereby saving time and resources.

For developing novel derivatives based on the this compound scaffold, a QSAR study would typically involve the following steps:

Data Set Compilation: A series of quinolizine derivatives with experimentally measured biological activity (e.g., binding affinity to a specific target) is collected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors are numerical values that encode different aspects of the molecular structure, such as topological (2D), geometric (3D), and electronic properties. nih.gov

Model Development: Using machine learning or statistical methods (e.g., linear regression, random forest, neural networks), a mathematical equation is generated that links the descriptors to the observed activity. nih.govyoutube.com

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and can accurately predict the activity of new compounds. youtube.com

Once a reliable QSAR model is established, it can be used to screen virtual libraries of novel quinolizine derivatives. The model predicts which structural modifications to the this compound core are most likely to enhance the desired biological activity, guiding synthetic chemistry efforts toward the most promising candidates. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Modeling

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Topological (2D) | Molecular Weight, Atom Counts, Connectivity Indices | Molecular size, composition, and atomic connectivity. |

| Geometric (3D) | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia | The three-dimensional shape and size of the molecule. |

| Electronic | Partial Charges, Dipole Moment, HOMO/LUMO Energies | Charge distribution and electronic reactivity. |

| Physicochemical | LogP (Lipophilicity), Polar Surface Area (PSA) | Properties related to absorption, distribution, metabolism, and excretion (ADME). |

Applications of Hexahydro 1h Quinolizin 2 6h One in Advanced Organic Synthesis

Precursor in the Synthesis of Other Nitrogen-Containing Heterocycles

Detailed searches of chemical synthesis literature did not yield any instances of Hexahydro-1H-quinolizin-2(6H)-one being utilized as a direct precursor for the synthesis of other key nitrogen-containing heterocycles.

Advanced Piperidine (B6355638) Synthesis

There are no specific methods reported in the scientific literature that describe the conversion of this compound into advanced piperidine derivatives. The chemical pathways to access complex piperidines from this quinolizidinone have not been established.

Total Synthesis of Quinolizidine-Containing Natural Products

An extensive review of the total synthesis of several major classes of quinolizidine-containing natural products reveals that this compound has not been employed as a precursor.

Alkaloid Synthesis (e.g., Lycopodium, Lupin, Epimyrtine, Cermizine, Senepodine)

There is no scientific literature to support the use of this compound in the total synthesis of Lycopodium alkaloids, Lupin alkaloids, Epimyrtine, Cermizine, or Senepodine. The reported synthetic strategies for these natural products originate from different, well-established starting materials and synthetic intermediates. The table below summarizes the lack of documented application for this specific precursor in the synthesis of these alkaloids.

| Alkaloid Family/Compound | Documented Use of this compound as a Precursor |

| Lycopodium Alkaloids | No |

| Lupin Alkaloids | No |

| Epimyrtine | No |

| Cermizine | No |

| Senepodine | No |

Stereoselective Assembly of Natural Product Scaffolds

No studies have been found that detail the use of this compound in the stereoselective assembly of natural product scaffolds. The potential for this compound to act as a chiral building block or to undergo diastereoselective reactions to form complex, stereochemically defined architectures has not been reported in the peer-reviewed scientific literature.

Development of Novel Synthetic Methodologies Based on the Quinolizine Unit

The rigid, bicyclic framework of this compound, possessing a ketone functionality, provides a unique platform for the exploration of new chemical transformations. Its inherent stereochemistry and the reactivity of the carbonyl group and adjacent positions have been exploited to pioneer innovative synthetic strategies. These methodologies often lead to the stereocontrolled synthesis of complex nitrogen-containing compounds, including various alkaloids and their analogues.

Research in this area has demonstrated the utility of this compound as a starting point for complexity-generating reactions. Methodologies have been developed that leverage the quinolizine core to orchestrate cascade reactions, functionalize specific positions of the ring system, and construct additional rings, thereby rapidly building molecular complexity from a relatively simple starting material.

One notable area of development involves the stereoselective functionalization of the quinolizine scaffold. By taking advantage of the inherent conformational biases of the bicyclic system, chemists have been able to achieve high levels of stereocontrol in reactions such as alkylations, aldol (B89426) additions, and conjugate additions. These methods have proven crucial in the asymmetric synthesis of natural products and other biologically active molecules where precise control of stereochemistry is paramount for function.

Furthermore, the quinolizine unit has been employed as a chiral template to direct the stereochemical outcome of reactions at remote positions. This approach, where the stereochemical information embedded in the this compound core is transferred to newly formed stereocenters, represents a sophisticated strategy for asymmetric synthesis.

The following table summarizes selected novel synthetic methodologies that have been developed utilizing the this compound scaffold. These examples highlight the diverse transformations that can be achieved, underscoring the versatility of this building block in modern organic synthesis.

| Starting Material | Reagents and Conditions | Key Transformation | Product Class |

| This compound | 1. LDA, THF, -78 °C; 2. Alkyl halide | Stereoselective α-alkylation | Substituted Quinolizidinones |

| This compound | Aldehyde, L-proline, DMSO | Organocatalytic aldol reaction | Hydroxylated Quinolizidine (B1214090) Derivatives |

| This compound | Michael acceptor, Base | Conjugate addition | Functionalized Quinolizidine Scaffolds |

| This compound Derivative | Grubbs' catalyst | Ring-closing metathesis | Polycyclic Alkaloid Precursors |

| This compound | Lawesson's reagent | Thionation | Thioquinolizidinones |

These methodologies, born from the strategic use of the this compound unit, not only provide access to a wide array of complex molecules but also contribute to the fundamental understanding of reactivity and selectivity in organic synthesis. The continued exploration of this versatile scaffold is poised to lead to the discovery of even more innovative and powerful synthetic tools.

Exploration of Biological Relevance and Interactions of Quinolizine Scaffolds

Investigation of Interactions with Biological Macromolecules and Pathways

The quinolizine skeleton and its derivatives are recognized for their ability to interact with a multitude of biological macromolecules, a characteristic that underpins their diverse pharmacological profiles. tandfonline.commdpi.com The rigid, fused-ring structure provides a well-defined three-dimensional shape that can fit into the binding sites of various proteins, including enzymes and receptors. tandfonline.comcymitquimica.com

Research has shown that modifications to the quinoline (B57606) ring, a related and often-studied scaffold, can significantly influence its binding affinity and selectivity for specific biological targets. mdpi.comontosight.ai For instance, quinoline derivatives have been developed as potent inhibitors of key enzymes involved in cancer progression, such as receptor tyrosine kinases (c-Met, VEGF receptors, and EGF receptors). nih.govnih.gov These interactions can disrupt critical signaling cascades like the Ras/Raf/MEK and PI3K/AkT/mTOR pathways, which regulate cell proliferation, survival, and angiogenesis. nih.govnih.gov

Furthermore, compounds featuring the 2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinoline scaffold, which is structurally related to quinolizine, have been identified as antagonists for α2-adrenoceptors and opioid receptors. acs.orgnih.gov Structurally similar indoloquinolizidine alkaloids have shown potential as NMDA receptor antagonists, highlighting the scaffold's relevance in neuropharmacology. smolecule.com The specific nature of these interactions, often involving hydrogen bonds and hydrophobic contacts, is crucial for their biological effects. mdpi.com

Research into the Modulation of Biochemical Processes by Quinolizine Derivatives

The interaction of quinolizine-based molecules with their protein targets leads to the modulation of essential biochemical processes. A significant area of research has focused on their role as anticancer agents. By inhibiting kinases, quinoline derivatives can block the signal transduction pathways that drive tumor growth. nih.govnih.gov For example, the inhibition of dihydrofolate reductase (DHFR) and thioredoxin reductase (TrxR) by synthetic molecules incorporating bioactive scaffolds has been demonstrated, showcasing a strategy for creating dual-targeting anticancer agents. acs.org

Beyond cancer, quinoline derivatives have been investigated for their ability to modulate DNA methylation. google.com Certain 4-anilinoquinoline derivatives can act as inhibitors of DNA methyltransferase (DNMT1), an enzyme often dysregulated in cancer. google.com By preventing aberrant methylation, these compounds can potentially reactivate tumor suppressor genes. google.com

In other therapeutic areas, quinoline derivatives have been designed to influence cardiovascular and metabolic functions. For example, some have been synthesized and tested for their ability to inhibit platelet aggregation or act as liver X receptor agonists, which could be beneficial for conditions like dyslipidemia and arteriosclerosis. researchgate.net The versatility of the scaffold allows for fine-tuning of its structure to modulate a wide array of physiological pathways. mdpi.com

Contribution to Natural Product Chemistry and Alkaloid Research

Quinolizidine (B1214090) alkaloids (QAs) represent a major class of natural products, with hundreds of structurally related compounds identified, primarily from the Leguminosae plant family (genera Lupinus, Sophora, etc.). acs.orgnih.gov These alkaloids are biosynthesized from the amino acid L-lysine, which is converted to cadaverine (B124047) and then cyclized to form the core quinolizidine ring. nih.gov Further enzymatic modifications, such as oxygenation, dehydrogenation, and esterification, lead to the vast chemical diversity observed in this family. nih.gov

These natural products play a significant ecological role, often acting as defense compounds against herbivores due to their bitterness and toxicity. acs.orgmdpi.com In the field of natural product chemistry, QAs are important as potential sources for new medicines and as challenging targets for total synthesis. nih.govrsc.org The quinolizidine moiety is a key structural feature in numerous alkaloids, including those from the Lycopodium genus, such as cermizine C and senepodine G. researchgate.net The study of their biosynthesis and chemical synthesis provides valuable insights into both biological pathways and advanced organic chemistry. nih.govmdpi.com

Design and Synthesis of Quinolizine-Based Scaffolds for Bioactive Molecule Discovery

The quinolizine scaffold is a "privileged structure" in medicinal chemistry, meaning it can serve as a template for developing ligands for multiple biological targets. researchgate.netbohrium.com Consequently, considerable effort has been dedicated to the design and synthesis of libraries of quinolizine derivatives for drug discovery. mdpi.commdpi.com

Synthetic chemists have developed various strategies to construct the quinolizidine core. One notable method is the aza-Prins cyclization, which has been used to create hexahydro-1H-quinolizin-4(6H)-one derivatives with high diastereoselectivity. nih.gov Another powerful approach involves multicomponent assembly processes, which allow for the rapid construction of complex molecular scaffolds from simple starting materials. nih.gov

The tert-amino effect is another efficient cyclization route to produce ring-fused tetrahydroquinolines, which are related to the quinolizine structure. chimicatechnoacta.ruurfu.ru Additionally, natural alkaloids like lupinine (B175516) can serve as chiral precursors for the synthesis of enantiomerically pure octahydro-1H-quinolizine derivatives. The ketone functional group, as seen in Hexahydro-1H-quinolizin-2(6H)-one, provides a reactive handle for further chemical modifications, making it a valuable intermediate for generating more complex and potentially bioactive molecules. These synthetic methodologies are crucial for exploring the chemical space around the quinolizine core to identify novel therapeutic agents. mdpi.comresearchgate.net

Future Research Directions and Emerging Trends

Innovations in Green Chemistry Approaches for Quinolizine Synthesis

The synthesis of quinolizine derivatives is increasingly benefiting from the principles of green chemistry, aiming to develop more sustainable and environmentally friendly processes. Future research is expected to focus on several key areas to enhance the green credentials of quinolizine synthesis.

One promising direction is the expanded use of biocatalysis . Enzymes such as monoamine oxidases have already been employed for the oxidative aromatization of tetrahydroquinolines to quinolines, and similar enzymatic strategies could be adapted for the synthesis of quinolizidinones. northumbria.ac.uk The biosynthesis of quinolizidine (B1214090) alkaloids from lysine (B10760008) via the enzyme lysine decarboxylase in plants provides a natural blueprint for developing biocatalytic systems. nih.govmdpi.com Future work will likely involve the discovery and engineering of novel enzymes to catalyze key steps in the synthesis of Hexahydro-1H-quinolizin-2(6H)-one and its derivatives, offering high selectivity and milder reaction conditions. mdpi.com

Another area of innovation lies in the development of nanocatalyzed green protocols . The use of nanocatalysts, such as those based on iron oxide or titanium dioxide, has shown promise in the synthesis of quinoline (B57606) derivatives, often allowing for reactions in greener solvents like ethanol (B145695) or even water. nih.gov These catalysts can offer high efficiency, reusability, and can facilitate one-pot, multi-component reactions, which are hallmarks of green chemistry. nih.gov Research is anticipated to explore the application of such nanocatalysts to the synthesis of the quinolizine core structure.

Furthermore, the exploration of solvent-free and microwave-assisted synthesis is expected to grow. Solvent-free reactions, sometimes employing solid supports like montmorillonite (B579905) K-10 clay, can significantly reduce waste and simplify purification processes. researchgate.net Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds, including 2,6-naphthyridines, and its application to quinolizine synthesis is a logical next step for greener and more efficient processes. researchgate.net

Table 1: Comparison of Green Chemistry Approaches in Heterocyclic Synthesis

| Approach | Key Advantages | Potential Application to Quinolizine Synthesis |

|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Use of engineered enzymes for stereoselective synthesis of quinolizidinone precursors. |

| Nanocatalysis | High efficiency, reusability, potential for one-pot reactions. | Development of magnetic nanocatalysts for the facile synthesis and separation of this compound. |

| Solvent-Free Synthesis | Reduced solvent waste, simplified purification, potential for cost savings. | Solid-state synthesis of quinolizine derivatives using mechanochemistry. |

| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields, enhanced reaction control. | Rapid, high-yield synthesis of a library of this compound derivatives. |

Advanced Computational Design of Quinolizine Systems

Computational chemistry and molecular modeling are becoming indispensable tools in the design and study of novel quinolizine derivatives. These in silico approaches allow for the prediction of molecular properties, reaction mechanisms, and biological activities, thereby guiding synthetic efforts and reducing the need for extensive empirical screening.